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Compound of Interest

Compound Name: Parvine

Cat. No.: B6181484

An In-depth Technical Guide on the Tissue-Specific Expression and Analysis of Parvin Isoforms
for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the expression patterns of Parvin

isoforms (a-Parvin, -Parvin, and y-Parvin) across various human tissues. It includes detailed
experimental protocols for their detection and quantification, and visual representations of key
signaling pathways and experimental workflows.

Data Presentation: Tissue Expression of Parvin
Isoforms

The expression of Parvin isoforms varies across different tissue types. a-Parvin and 3-Parvin
are ubiquitously expressed, with notable enrichment in heart and skeletal muscle. In contrast,
y-Parvin expression is more restricted, primarily found in lymphoid and hematopoietic
tissues[1]. The following tables summarize the relative protein expression levels of each Parvin
isoform in various human tissues based on data from immunohistochemistry and mass
spectrometry-based proteomics.

Table 1: Relative Expression of a-Parvin (PARVA) in Human Tissues
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Tissue Expression Level Methodology Source

The Human Protein

Heart Muscle High Immunohistochemistry
Atlas
) ) ) The Human Protein
Skeletal Muscle High Immunohistochemistry
Atlas
] ) ] ) The Human Protein
Liver High Immunohistochemistry
Atlas
) ) ) ) The Human Protein
Kidney High Immunohistochemistry
Atlas
) ) The Human Protein
Smooth Muscle Moderate Immunohistochemistry
Atlas[2]
) ) ) ) The Human Protein
Adipose Tissue Moderate Immunohistochemistry
Atlas
) ) ) The Human Protein
Brain Low Immunohistochemistry
Atlas
) ) The Human Protein
Lung Low Immunohistochemistry
Atlas
Table 2: Relative Expression of 3-Parvin (PARVB) in Human Tissues
Tissue Expression Level Methodology Source
Heart Muscle High Northern Blot [3]
Skeletal Muscle High Northern Blot [3]
Platelets High Proteomics GeneCards|[2]
Peripheral Blood _ _
High Proteomics GeneCards|[2]
Mononuclear Cells
Gastrointestinal
Low Northern Blot [3]

Tissues
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Table 3: Relative Expression of y-Parvin (PARVG) in Human Tissues

Tissue Expression Level Methodology Source

The Human Protein

Bone Marrow High RNA-Seq
Atlas[4]
- : The Human Protein
Lymphoid Tissue High RNA-Seq
Atlas[4]
) ) The Human Protein
Spleen Moderate Immunohistochemistry
Atlas
) ) ) The Human Protein
Tonsil Moderate Immunohistochemistry

Atlas

Immunohistochemistry  The Human Protein
, RNA-Seq Atlas[4][5]

Most Tissues Low to Not Detected

Experimental Protocols

This section provides detailed methodologies for the detection and analysis of Parvin isoforms
in tissue samples.

Western Blotting for Parvin Isoforms

Western blotting is a widely used technique to detect and quantify specific proteins in a
complex mixture.

a) Tissue Lysate Preparation:
» Excise and weigh the tissue of interest.

e Homogenize the tissue in ice-cold RIPA buffer (50 mM Tris-HCI pH 7.4, 150 mM NacCl, 1%
NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor
cocktail.

 Incubate the homogenate on ice for 30 minutes with intermittent vortexing.

e Centrifuge at 14,000 x g for 20 minutes at 4°C.
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Collect the supernatant (total protein lysate) and determine the protein concentration using a
BCA or Bradford protein assay.

b) SDS-PAGE and Electrotransfer:

Mix the protein lysate with 4x Laemmli sample buffer and heat at 95°C for 5 minutes.
Load 20-40 pg of protein per lane onto a 10% SDS-polyacrylamide gel.
Run the gel at 100-120V until the dye front reaches the bottom.

Transfer the separated proteins to a PVDF or nitrocellulose membrane at 100V for 1-2 hours
at 4°C.

¢) Immunoblotting:

Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1%
Tween 20 (TBST) for 1 hour at room temperature.

Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at
4°C with gentle agitation. Recommended primary antibodies and dilutions are listed in Table
4.

Wash the membrane three times with TBST for 10 minutes each.

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary
antibody (e.g., anti-rabbit IgG or anti-mouse 1gG) diluted in the blocking buffer for 1 hour at
room temperature.

Wash the membrane three times with TBST for 10 minutes each.

Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize
using a chemiluminescence imaging system.

Table 4: Recommended Primary Antibodies for Western Blotting
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Target Isoform  Antibody Host Dilution Source
Cell Signaling
o-Parvin Rabbit Polyclonal  Rabbit 1:1000 Technology
(#4026)
Rabbit Cell Signaling
o-Parvin Monoclonal Rabbit 1:1000 Technology
(D7F9) (#8190)
Mouse antibodies-online
B-Parvin Monoclonal Mouse 1:2000 (ABIN1496912)
(4A11) [6]
Santa Cruz
) Mouse )
y-Parvin Mouse 1:1000 Biotechnology

Monoclonal (C-5) (sc-390388)
sc-

Immunohistochemistry (IHC) for Parvin Isoforms

IHC allows for the visualization of protein expression and localization within the context of
tissue architecture.

a) Tissue Preparation:

Fix fresh tissue in 10% neutral buffered formalin for 24-48 hours.

Dehydrate the tissue through a graded series of ethanol and clear in xylene.

Embed the tissue in paraffin wax and cut 4-5 pm sections using a microtome.

Mount the sections on positively charged glass slides and bake at 60°C for 1 hour.
b) Deparaffinization and Rehydration:
e Immerse slides in xylene (2 x 5 minutes).

o Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 2 minutes each).
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* Rinse with deionized water.

c) Antigen Retrieval:

e Immerse slides in a target retrieval solution (e.g., 10 mM sodium citrate buffer, pH 6.0).
e Heat the solution to 95-100°C for 20-30 minutes in a water bath or steamer.

 Allow the slides to cool to room temperature for 20 minutes.

d) Staining:

e Wash sections in PBS.

e Quench endogenous peroxidase activity with 3% hydrogen peroxide in methanol for 10
minutes.

e Wash with PBS.

» Block non-specific binding with 5% normal goat serum in PBS for 1 hour.

 Incubate with the primary antibody (see Table 5 for recommendations) overnight at 4°C in a
humidified chamber.

e Wash with PBS.

 Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
e Wash with PBS.

 Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
e Wash with PBS.

o Develop the color with a diaminobenzidine (DAB) substrate Kkit.

o Counterstain with hematoxylin.

o Dehydrate, clear, and mount with a coverslip.
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Table 5: Recommended Primary Antibodies for Immunohistochemistry

Target Isoform  Antibody Host Dilution Source
] ) ) Novateinbio (NB-
o-Parvin Rabbit Polyclonal  Rabbit 1:50 - 1:200
A9932)
Mouse antibodies-online
B-Parvin Monoclonal Mouse 1:150 (ABIN1496912)
(4A11) [6]
Mouse NeoBiotechnolog
y-Parvin Monoclonal Mouse 1-2 pg/ml ies (64098-
(8C5.2) MSM1-P1)[7]

Immunoprecipitation (IP) of the ILK-Parvin Complex

IP is used to isolate a specific protein or protein complex from a cell or tissue lysate.

o Prepare tissue lysate as described in the Western Blotting protocol (section 2.1.a), using a
non-denaturing lysis buffer (e.g., Triton X-100 based buffer).

o Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C on a
rotator.

o Centrifuge and collect the supernatant.

e Add 2-5 ug of an antibody against ILK or a Parvin isoform to the pre-cleared lysate.
 Incubate overnight at 4°C with gentle rotation.

o Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C.

o Pellet the beads by centrifugation and wash three times with ice-cold lysis buffer.

» Elute the protein complex by boiling the beads in 2x Laemmli sample buffer for 5 minutes.

» Analyze the eluted proteins by Western blotting using antibodies against the different
components of the expected complex (e.g., ILK, a-Parvin, 3-Parvin, PINCH).
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Mandatory Visualizations
Signaling Pathways

The Parvin isoforms are key components of the Integrin-Linked Kinase (ILK)/PINCH/Parvin
(IPP) complex, which plays a crucial role in integrin-mediated signal transduction. This complex
links integrins to the actin cytoskeleton and regulates various cellular processes, including cell

adhesion, migration, and survival.
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Caption: Integrin-mediated signaling pathway involving the IPP complex.
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Experimental Workflows

The following diagram illustrates a typical experimental workflow for the quantitative analysis of
Parvin isoform expression in tissue samples using Western blotting and immunohistochemistry.

Sample Preparation

Tissue Sample Collection

Formalin Fixation & Tissue Lysis &
Paraffin Embedding (IHC) Protein Extraction (WB)
Immunohistochemistry (IHC) Western Blotting (WB)

Semi-Quantitative Analysis
(H-Score)

Densitometry Analysis
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Caption: Workflow for Parvin isoform expression analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. The parvins - PMC [pmc.ncbi.nlm.nih.gov]

2. PARVA protein expression summary - The Human Protein Atlas [proteinatlas.org]

3. Integrated View of Baseline Protein Expression in Human Tissues - PMC
[pmc.ncbi.nlm.nih.gov]

e 4. Tissue expression of PARVG - Summary - The Human Protein Atlas [proteinatlas.org]
o 5. Tissue expression of PARVG - Summary - The Human Protein Atlas [v22.proteinatlas.org]
o 6. researchgate.net [researchgate.net]

e 7. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology
[cellsignal.com]

 To cite this document: BenchChem. [Expression of Parvin Isoforms: A Technical Guide for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b6181484#expression-of-parvin-isoforms-in-different-
tissue-types]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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